Flemiphilippinin C

Description

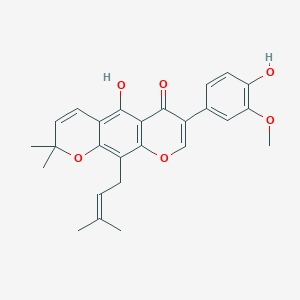

Flemiphilippinin C is a prenylated flavonoid isolated from the roots of Flemingia philippinensis (Merr. et Rolfe) Li, a plant traditionally used in Chinese medicine for its antitumor and anti-inflammatory properties . Structurally, it is characterized as 7-(4'-hydroxy-3'-methoxyphenyl)-5-hydroxy-2,2-dimethyl-10-prenyl-2H,6H-benzo-[1,2-b:5,4-b']dipyran-6-one, with a molecular formula of C25H26O6 . The compound features a benzo-dipyranone core decorated with a methoxyphenyl group and a prenyl (3-methyl-2-butenyl) substituent, which are critical for its bioactivity. Initial studies highlight its cytotoxic activity against P388 murine leukemia cells, with mechanistic insights suggesting inhibition of cancer cell proliferation .

Properties

CAS No. |

133830-92-9 |

|---|---|

Molecular Formula |

C26H26O6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C26H26O6/c1-14(2)6-8-17-24-16(10-11-26(3,4)32-24)22(28)21-23(29)18(13-31-25(17)21)15-7-9-19(27)20(12-15)30-5/h6-7,9-13,27-28H,8H2,1-5H3 |

InChI Key |

QGXIIQMVACEMFG-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)OC)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)OC)O)C=CC(O2)(C)C)C |

Other CAS No. |

133830-92-9 |

Synonyms |

7-(4'-hydroxy-3'-methoxyphenyl)-5-hydroxy-2,2-dimethyl-10-prenyl-2H,6H-benzo-(1,2-b-5,4-b')dipyran-6-one flemiphilippinin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Prenylated flavonoids from Flemingia species exhibit structural diversity and varying bioactivities. Below is a detailed comparison of Flemiphilippinin C with structurally or functionally related compounds:

Structural and Functional Comparison

Key Research Findings

Role of Prenylation: Prenyl groups (e.g., 3-methyl-2-butenyl) enhance bioactivity by increasing membrane permeability and binding affinity to cellular targets like P-glycoprotein . For example: this compound and D (both prenylated) show potent cytotoxicity against P388 cells, whereas non-prenylated genistein exhibits minimal activity . Flemiphilippinin F’s prenyl groups contribute to its IC50 of 4.50–19.83 μM in A549 lung cancer cells, outperforming the control drug icaritin (IC50 74.24 μM) .

In contrast, enantiomers of other flavonoids (e.g., compound 1a/1b) displayed divergent activities, highlighting compound-specific structure-activity relationships (SAR) .

Antioxidant vs. Cytotoxic Activities: Auriculasin, a diprenylated isoflavone, demonstrated strong antioxidant activity (EC50 8.2 μM against LDL oxidation) but moderate cytotoxicity .

SAR of Methoxy/Hydroxy Substitutions :

Q & A

Q. What spectroscopic methods are used to elucidate the structure of Flemiphilippinin C?

this compound's structure is determined through a combination of UV, IR, NMR (¹H and ¹³C), and HR-ESI-MS analyses. For example, HMBC correlations confirm the positions of prenyl groups and hydroxyl substitutions. In one study, the molecular formula was established as C30H32O6 via HR-ESI-MS, with key spectral data aligning with prenylated isoflavone scaffolds .

Q. How is this compound extracted and purified from Flemingia philippinensis?

The compound is typically isolated using column chromatography with silica gel or Sephadex LH-20. Ethanol or methanol extracts of the plant root are partitioned, followed by gradient elution (e.g., chloroform-methanol mixtures). Preparative HPLC may refine purity. Evidence from Flemingia studies shows yields of 0.02–0.05% w/w from dried roots .

Q. What preliminary assays are used to evaluate this compound’s antioxidant activity?

The DPPH radical scavenging assay is standard. For instance, this compound exhibited an IC50 of 18.7 µM in DPPH tests, comparable to ascorbic acid (IC50 = 12.5 µM). ABTS and FRAP assays are supplementary methods .

Q. How is the purity of this compound validated in pharmacological studies?

Purity is assessed via HPLC (C18 column, acetonitrile-water gradient) with UV detection at 254 nm. A purity threshold of ≥95% is typical, supported by NMR and mass spectral data. Reproducibility across batches is critical for in vitro and in vivo studies .

Advanced Research Questions

Q. What experimental designs optimize the isolation of this compound while minimizing co-elution with structurally similar compounds?

To address co-elution challenges:

Q. How do structural modifications (e.g., prenylation) influence this compound’s cytotoxic activity?

Comparative studies show that prenyl groups at C-6 and C-8 enhance cytotoxicity. For example:

| Compound | IC50 (P388 leukemia cells) |

|---|---|

| This compound | 4.2 µM |

| Non-prenylated analog | >50 µM |

| The lipophilic prenyl moieties likely improve membrane permeability and target binding . |

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Discrepancies may arise from:

- Extract variability : Differences in plant sourcing or extraction protocols.

- Assay conditions : Varying cell lines (e.g., P388 vs. HeLa) or antioxidant assay parameters (e.g., DPPH concentration).

- Purity thresholds : Low-purity samples may contain interfering compounds. Standardized protocols and QC checks are essential .

Q. What in silico approaches predict this compound’s molecular targets?

Molecular docking and pharmacophore modeling suggest interactions with:

Q. How is this compound’s stability assessed under physiological conditions?

Stability studies include:

Q. What strategies mitigate the low aqueous solubility of this compound in formulation studies?

Approaches include:

- Nanoemulsions : Use of polysorbate 80 or PEGylated lipids to enhance bioavailability.

- Prodrug synthesis : Esterification of hydroxyl groups to improve solubility.

- Co-crystallization : With cyclodextrins or hydrophilic co-formers .

Methodological Notes

- Spectral Data Reproducibility : Ensure NMR spectra are acquired under standardized conditions (e.g., 500 MHz, CDCl3) .

- Cell-Based Assays : Include negative controls (e.g., solvent-only) and validate cell viability via MTT/WST-1 assays .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.